N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazine ring, and a dioxole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the furan ring might undergo electrophilic substitution reactions, while the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds focuses on the synthesis and structural analysis of pyrazine and furan derivatives. For example, studies have detailed the synthesis of novel heterocyclic compounds by condensing pyrazine with various alcohols or N-nucleophiles to create ester or amide derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (A. Şener et al., 2002). Additionally, the crystalline structure and Hirshfeld surface analysis of novel pyrazole derivatives have been explored, highlighting the importance of intermolecular interactions in the stabilization of their supramolecular architecture (K. Kumara et al., 2017).
Biological Activity
Compounds with pyrazine and furan moieties have been evaluated for various biological activities. For instance, certain pyrazolopyrimidine derivatives have demonstrated promising anticancer and anti-inflammatory properties, indicating the potential of these structures in drug discovery (A. Rahmouni et al., 2016). Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines with significant anti-5-lipoxygenase activity, suggesting their utility in developing anti-inflammatory agents (A. Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with indole and furan structures, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and can include a variety of enzymes, receptors, and other proteins.
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . The specific interactions between the compound and its target can result in changes to the target’s function, which can have downstream effects on cellular processes.
Biochemical Pathways
The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites. Similarly, if the compound targets a receptor involved in signal transduction, it could affect cellular responses to certain signals .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells or inhibit their proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(11-1-2-14-15(7-11)24-10-23-14)20-8-13-16(19-5-4-18-13)12-3-6-22-9-12/h1-7,9H,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHBPIDGLWBYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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